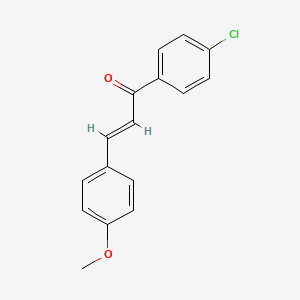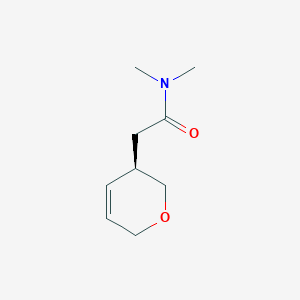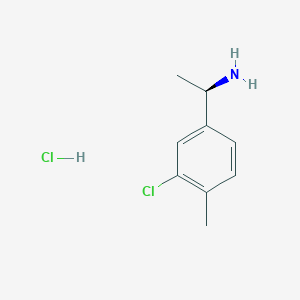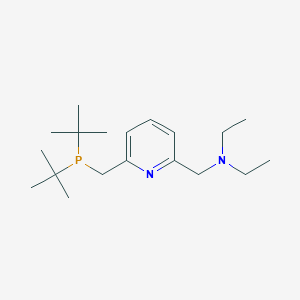
N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine
Descripción general
Descripción
N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine is a useful research compound. Its molecular formula is C19H35N2P and its molecular weight is 322.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine typically involves the reaction of 2,6-dichloromethylpyridine with di-tert-butylphosphine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation . The mixture is heated to around 45°C and stirred for two days. After cooling to room temperature, the product is isolated by vacuum evaporation of the solvent and purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Aplicaciones Científicas De Investigación
N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine involves its role as a ligand in coordination complexes. It binds to metal centers through its phosphine and pyridine groups, stabilizing the metal and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis((di-tert-butylphosphino)methyl)pyridine: This compound is structurally similar and also used as a ligand in catalysis.
2,6-Bis((di-tert-butylphosphino)methyl)phenyl: Another similar compound with applications in coordination chemistry.
Uniqueness
N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine is unique due to its specific combination of phosphine and pyridine groups, which provide a versatile binding site for metal centers. This makes it particularly effective in stabilizing metal complexes and enhancing catalytic activity .
Propiedades
IUPAC Name |
N-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N2P/c1-9-21(10-2)14-16-12-11-13-17(20-16)15-22(18(3,4)5)19(6,7)8/h11-13H,9-10,14-15H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBWGMDPQBSPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692845 | |
| Record name | N-({6-[(Di-tert-butylphosphanyl)methyl]pyridin-2-yl}methyl)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863971-66-8 | |
| Record name | N-({6-[(Di-tert-butylphosphanyl)methyl]pyridin-2-yl}methyl)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((Di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the PNN ligand a valuable tool in organometallic chemistry and catalysis?
A: The PNN ligand, a tridentate ligand, exhibits a unique ability to stabilize coordinatively unsaturated metal complexes [, ]. This feature makes it particularly useful in designing catalysts for a range of reactions, including dehydrogenation, hydrogenation, and coupling reactions.
Q2: How does the PNN ligand contribute to the catalytic activity of ruthenium complexes in dehydrogenative coupling reactions?
A: The PNN ligand plays a crucial role in ruthenium-catalyzed dehydrogenative coupling reactions through a mechanism termed "metal-ligand cooperation" [, ]. This cooperation involves the PNN ligand actively participating in proton transfer steps by undergoing aromatization and dearomatization []. This facilitates key steps like substrate deprotonation and hydride transfer, ultimately enabling the formation of new bonds, such as in the synthesis of amides from alcohols and amines [, , ].
Q3: Can you elaborate on the selectivity of the PNN-ruthenium catalyst in synthesizing amides from alcohols and amines?
A: Computational studies using Density Functional Theory (DFT) have revealed that the PNN-ruthenium catalyst exhibits selectivity towards amide formation over esters or imines []. This selectivity arises from the preferential coupling of the aldehyde intermediate with the amine to form a hemiaminal, which is then dehydrogenated to the amide product []. The catalyst favors this pathway over alternative couplings with alcohols (leading to esters) or additional amines (leading to imines) [].
Q4: Has the PNN ligand been used in developing catalysts for other reactions beyond amide synthesis?
A: Yes, the versatility of the PNN ligand extends beyond amide synthesis. Research has demonstrated its utility in catalytic systems for synthesizing ethylene glycol from syngas []. In this process, the PNN-ruthenium complex efficiently catalyzes the hydrogenation of diethyl oxalate, a key step in producing ethylene glycol [].
Q5: Are there any computational studies that shed light on the mechanistic details of PNN-catalyzed reactions?
A: Absolutely. DFT calculations have been instrumental in understanding the mechanisms of PNN-catalyzed reactions [, ]. For instance, in the dehydrogenative coupling of alcohols and amines, DFT studies revealed the crucial role of metal-ligand cooperation, specifically highlighting the aromatization/dearomatization of the PNN ligand and the formation of an anagostic interaction between ruthenium and the substrate C-H bond [].
Q6: Beyond its applications in catalysis, has the PNN ligand been explored in other areas of chemistry?
A: Interestingly, the PNN ligand has shown potential in mediating boron-hydrogen (B-H) bond activation []. Studies have shown that dearomatized ruthenium pincer complexes incorporating the PNN ligand can activate B-H bonds in boranes, leading to the formation of new boryl-containing complexes []. This finding opens up possibilities for utilizing PNN-metal complexes in new catalytic transformations involving boron-containing compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



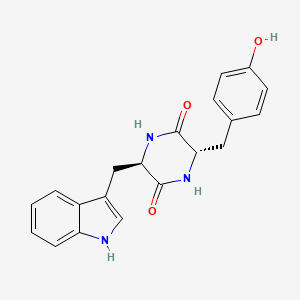
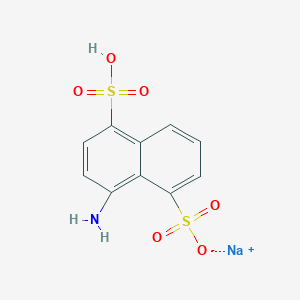

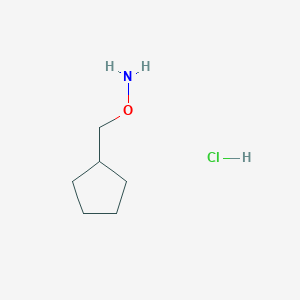
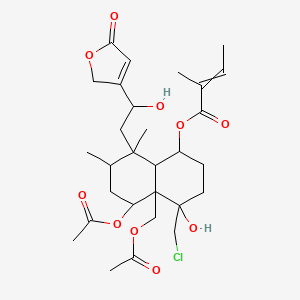

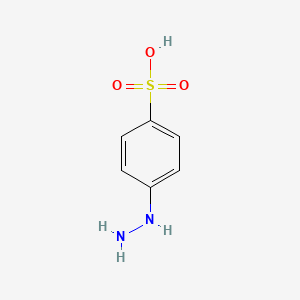
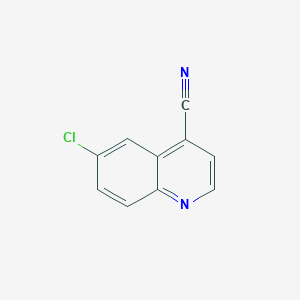
![5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene](/img/structure/B3030019.png)
